N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro-pyrazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ethyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with ethylamine to form 2-(4-chlorophenyl)ethylamine.
Synthesis of the Nitro-Pyrazole Intermediate: 4-nitro-1H-pyrazole is synthesized through the nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.
Formation of the Oxadiazole Ring: The 2-(4-chlorophenyl)ethylamine is then reacted with the nitro-pyrazole intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Final Coupling Reaction: The resulting oxadiazole intermediate is then coupled with a carboxamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-thiadiazole-5-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-triazole-5-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H13ClN6O4 |
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Molecular Weight |
376.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13ClN6O4/c16-11-3-1-10(2-4-11)5-6-17-14(23)15-19-13(20-26-15)9-21-8-12(7-18-21)22(24)25/h1-4,7-8H,5-6,9H2,(H,17,23) |
InChI Key |
LYEPRLBORZSAME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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